Differential Cytotoxicity
In a direct head-to-head comparison, Litseglutine B was found to have minimal impact on cancer cell viability. This contrasts sharply with other aporphine alkaloids, such as anonaine, which have demonstrated significant cytotoxicity in similar cell lines [1]. This differential profile is crucial for researchers seeking a scaffold or control compound with minimal cytotoxic interference.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | > 30 μM |
| Comparator Or Baseline | Anonaine (IC50 < 30 μM in various cancer cell lines) |
| Quantified Difference | At least a 3-fold difference in potency, with Litseglutine B being significantly less active. |
| Conditions | MCF-7 (breast carcinoma) and HCT-116 (colorectal carcinoma) cell lines. |
Why This Matters
This data is essential for selecting Litseglutine B when a non-cytotoxic or low-cytotoxicity aporphine scaffold is required, avoiding the confounding effects seen with more potent analogs.
- [1] Pena-Hidalgo, M., Furtado, L. C., Costa-Lotufo, L. V., Ferreira, M. J. P., & Santos, D. Y. A. C. (2021). Alkaloids from the Leaves of Annona crassiflora and Their Cytotoxic Activity. Revista Brasileira de Farmacognosia, 31, 244–248. View Source
